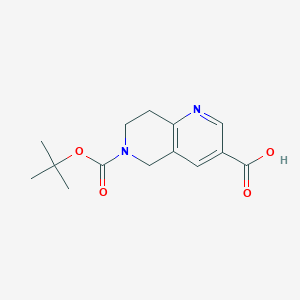

![molecular formula C7H6BrN3 B1378061 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1260769-17-2](/img/structure/B1378061.png)

8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine

Descripción general

Descripción

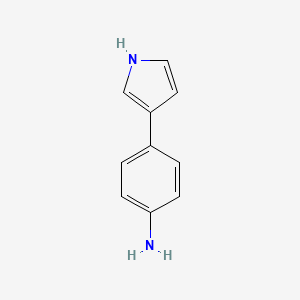

“8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine” is a chemical compound with the molecular formula C7H6BrN3 . It has a molecular weight of 212.05 g/mol . The compound is solid at room temperature .

Synthesis Analysis

A synthesis for preparation of amide derivatives of [1,2,4]triazolo[4,3-a]pyridine can be achieved by the nucleophilic displacement of chloromethyl derivative with methyl amine followed by the reaction with acid analogues in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrN3/c1-5-2-6(8)7-9-4-10-11(7)3-5/h2-4H,1H3 . The compound forms a [1,2,4]triazolo[4,3-a]pyridine ring .Chemical Reactions Analysis

The compound is involved in the nucleophilic displacement of chloromethyl derivative with methyl amine . Further studies are needed to fully understand the range of chemical reactions this compound can participate in.Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.05 g/mol . It has a topological polar surface area of 30.2 Ų . The compound is solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a fundamental aspect of medicinal chemistry. 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine plays a critical role in the development of nitrogen-containing heterocyclic compounds, which are prevalent in natural products with significant biological activities . The compound’s structure allows for the creation of diverse fused heterocyclic compounds that can be used in various therapeutic areas.

Development of Sustainable Methodologies

In the pursuit of eco-friendly and sustainable chemical syntheses, 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine serves as a key intermediate. It enables the catalyst-free, additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions, representing a significant advancement in green chemistry .

Pharmacological Potentials

Triazolo[4,3-A]pyridine derivatives exhibit a wide range of pharmacological activities. They act as inverse agonists and inhibitors for various enzymes and receptors, such as RORγt, PHD-1, JAK1, and JAK2 . This makes them valuable for the development of new drugs targeting these proteins.

Treatment of Cardiovascular Disorders

Compounds derived from 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine have been utilized in the treatment of cardiovascular disorders. Their unique structure allows them to interact with biological targets relevant to heart diseases, offering potential therapeutic benefits .

Management of Type 2 Diabetes

The triazolo[4,3-A]pyridine scaffold is also involved in the management of type 2 diabetes. Derivatives of this compound have been shown to possess activity that can be beneficial in controlling blood sugar levels, thus aiding in diabetes treatment .

Applications in Material Sciences

Beyond its medicinal applications, 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine also finds use in material sciences. Its structural properties enable the development of materials with specific characteristics required for advanced technological applications .

Mecanismo De Acción

Target of Action

It is known that triazolo-pyridine compounds, which this molecule is a part of, have been studied for their diverse pharmacological activities .

Mode of Action

Triazolo-pyridine compounds are known to interact with various target receptors due to their hydrogen bond accepting and donating characteristics .

Biochemical Pathways

It’s worth noting that triazolo-pyridine compounds have been associated with a wide range of applications as synthetic intermediates and promising pharmaceuticals .

Result of Action

Compounds within the triazolo-pyridine class have been associated with various pharmacological activities .

Action Environment

It’s worth noting that the synthesis of similar compounds has been performed under specific conditions, such as in a microwave medium .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302;H312;H315;H319;H332;H335 . Precautionary statements include P271;P261;P280 . More specific safety and hazard information should be obtained from the Material Safety Data Sheet (MSDS) for this compound .

Direcciones Futuras

Propiedades

IUPAC Name |

8-bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-2-6(8)7-10-9-4-11(7)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNJWYKFWODIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=NN=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Boc-amino)-2-azaspiro[4.5]decane](/img/structure/B1377980.png)

![Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B1377981.png)

![Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377983.png)

![6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate](/img/structure/B1377984.png)

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B1377987.png)

![5-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1377994.png)

![2-(Tert-butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1377996.png)

![8-Boc-2,8-diaza-spiro[4.5]decane oxalate](/img/structure/B1377997.png)

![7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B1377999.png)